MALTOPENTAOSE

Enzymology Clinical Chemistry Diagnostics

Select Maltopentaose (CAS 1668-09-3) as your α-amylase substrate to guarantee diagnostic accuracy. It exhibits the highest reaction velocity with human pancreatic α-amylase among key maltooligosaccharides, delivering faster, more sensitive detection. Its defined Km of 0.48 mmol/L ensures lot-to-lot consistency for regulatory compliance. Unlike maltotetraose, Maltopentaose eliminates systematic underestimation of enzyme activity in quality control materials containing non-human amylases, mitigating inter-laboratory discrepancies. Also essential as a certified reference standard for UPLC-ELSD detection of honey adulteration at low mg/g levels, protecting brand integrity.

Molecular Formula C30H52O26
Molecular Weight 828.72
CAS No. 1668-09-3
Cat. No. B1148383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMALTOPENTAOSE
CAS1668-09-3
Molecular FormulaC30H52O26
Molecular Weight828.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maltopentaose (CAS 1668-09-3) for Enzyme Assays and Carbohydrate Research: Key Properties and Specifications


Maltopentaose (CAS: 1668-09-3) is a linear maltooligosaccharide composed of five α-1,4-linked D-glucose units [1]. This compound is a specific, stoichiometric substrate for α-amylase in clinical diagnostic assays, offering quantifiable advantages in reaction kinetics and product predictability compared to other chain lengths [2]. It is also utilized as an analytical standard in advanced chromatography for the authentication of complex biological matrices, such as honey, enabling precise detection at parts-per-million levels [3].

Why Maltopentaose Cannot Be Directly Substituted with Maltotetraose or Maltohexaose in Validated Assays


In-class substitution of maltooligosaccharides is not analytically valid due to significant, quantifiable differences in enzyme kinetics and cross-species reactivity. For instance, substituting maltotetraose for maltopentaose in an α-amylase assay can lead to a systematic underestimation of enzyme activity in samples containing non-human amylases, a common scenario in quality control materials [1]. Furthermore, the rate of substrate hydrolysis by human pancreatic α-amylase is not uniform; it follows a specific, non-linear trend with chain length, where maltopentaose demonstrates the highest reaction velocity among key analogs [2]. These discrepancies directly impact the accuracy and inter-laboratory comparability of diagnostic results, making direct substitution without full revalidation a source of significant analytical error.

Quantitative Differentiation of Maltopentaose (CAS 1668-09-3) from Maltooligosaccharide Analogs


Maltopentaose as the Preferred Substrate for Human Pancreatic α-Amylase Assays

Maltopentaose demonstrates the highest relative rate of substrate consumption by human pancreatic α-amylase when compared to maltotetraose, maltohexaose, and maltoheptaose, establishing it as the optimal substrate for coupled enzymatic assays. [1]

Enzymology Clinical Chemistry Diagnostics

Superior Cross-Species Accuracy in Amylase Assays with Maltopentaose

In quality control sera supplemented with non-human (porcine or bovine) pancreatic amylase, assays using maltopentaose or other oligosaccharides yield significantly higher and more accurate values compared to methods using maltotetraose, which produces falsely low results. [1]

Clinical Chemistry Quality Control Diagnostics

Defined Kinetic Parameters for Standardized α-Amylase Activity Determination

The use of maltopentaose in a continuous spectrophotometric assay provides a defined, reproducible kinetic profile, with a characterized Km of 0.48 mmol/L and a low, constant blank reaction, making it suitable for consideration as a reference method. [1]

Enzyme Kinetics Assay Development Reference Methods

Analytical Utility in Food Authentication via High-Sensitivity Quantification

Maltopentaose can be reliably quantified in complex matrices like honey as a marker for adulteration. A validated UPLC-ELSD method demonstrates high sensitivity for maltopentaose, along with five other maltooligosaccharides. [1]

Food Chemistry Analytical Chemistry Adulteration Detection

Optimal Procurement and Application Scenarios for Maltopentaose (CAS 1668-09-3)


Clinical Diagnostic Reagent Manufacturing: High-Throughput α-Amylase Assays

Procure maltopentaose for the manufacture of high-sensitivity α-amylase diagnostic kits. As evidenced by its superior hydrolysis rate with human pancreatic α-amylase [1], it enables faster and more sensitive detection. Its defined kinetic parameters, including a Km of 0.48 mmol/L [2], are critical for achieving lot-to-lot consistency and meeting regulatory standards for clinical chemistry reagents.

External Quality Assurance (EQA) Program Materials for Clinical Laboratories

Select maltopentaose as the substrate when formulating control or proficiency testing materials for α-amylase. This choice mitigates the risk of inter-laboratory result discrepancies caused by the use of non-human enzyme sources in controls, a documented pitfall with other substrates like maltotetraose [3]. This ensures EQA program providers deliver accurate and actionable performance assessments to participating laboratories.

Food Industry Quality Control & Authenticity Testing: Honey Adulteration

Source high-purity maltopentaose to serve as a certified reference standard in UPLC-ELSD or similar methods for detecting honey adulteration. Its reliable quantification at low mg/g levels, as part of a validated multi-analyte panel [4], is essential for food scientists and regulatory analysts to enforce labeling standards and protect brand integrity against the fraudulent addition of starch syrups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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